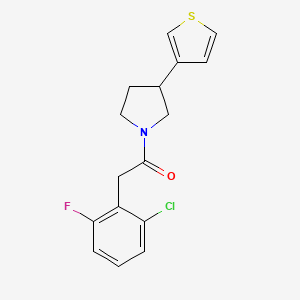
2-(2-Chloro-6-fluorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-6-fluorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one, also known as CFE, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyrrolidine class of chemicals and has been found to have a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Enantioselective Syntheses and Mechanistic Insights
- Research has demonstrated the potential of using specific chemical treatments to achieve highly enantioselective syntheses of related compounds, highlighting the importance of solvent-dependent reactions for synthesizing derivatives with high enantioselectivity and yields. This approach has been applied to synthesize (S)-2-aryl-Boc-pyrrolidines, showcasing the method's effectiveness across a range of derivatives including phenyl, chlorophenyl, and fluorophenyl, among others, with significant enantiomeric excesses (Wu, Lee, & Beak, 1996).
Synthesis, Characterization, and Reactivity Studies
- Another study focused on the synthesis and characterization of a molecule synthesized by hydride transfer reactions, revealing insights into its structure through various analytical techniques. The investigation into its reactivity, stability, and charge transfer properties highlighted its potential applications in nonlinear optics and as a lead compound for anti-cancer drugs (Murthy et al., 2017).
Electrochromic Properties and Polymer Applications
- The electrochemical synthesis of copolymers involving derivatives similar to the query compound has been explored, revealing that such copolymers exhibit varied electrochromic properties, which could be valuable for developing advanced electrochromic devices (Türkarslan et al., 2007).
High Refractive Index Polyimides
- Research into transparent polyimides derived from thiophenyl-substituted benzidines, including compounds related to the query chemical, has shown these materials possess high refractive indices and small birefringences. These properties, along with good thermomechanical stabilities, make them promising for applications requiring transparent materials with high performance (Tapaswi et al., 2015).
Advanced Organic Synthesis Techniques
- The development of novel synthesis methods for creating complex organic frameworks, including those involving the compound of interest, has been reported. Such methods facilitate the construction of diverse organic molecules, potentially leading to new pharmaceuticals, materials, and catalysts (Xiong et al., 2019).
Propriétés
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-(3-thiophen-3-ylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNOS/c17-14-2-1-3-15(18)13(14)8-16(20)19-6-4-11(9-19)12-5-7-21-10-12/h1-3,5,7,10-11H,4,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUIVTBUMBDQIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)C(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


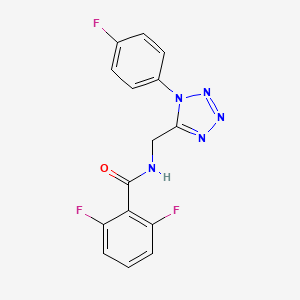

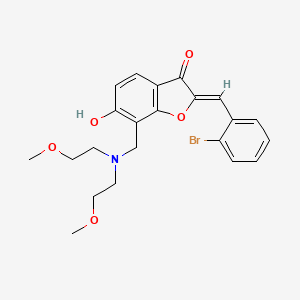



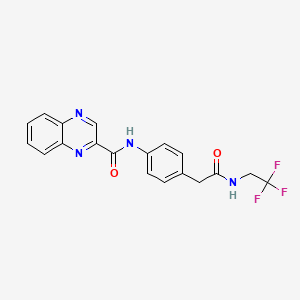
![4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B2827823.png)
![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N'-methylbenzenesulfonohydrazide](/img/structure/B2827825.png)
![2-[(Dimethylamino)(methylsulfanyl)methylene]malononitrile](/img/structure/B2827829.png)
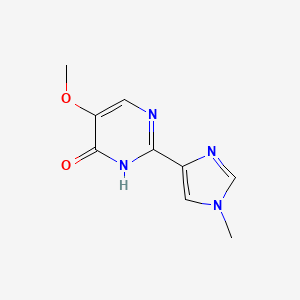
![1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-3-carboxylic acid](/img/structure/B2827831.png)
